molecular formula C15H17NO4S B249409 8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B249409
M. Wt: 307.4 g/mol
InChI Key: NWRLUAXVMKPZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as DBD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBD is a spirocyclic compound that contains a benzothiophene ring, an azaspiro ring, and two ether oxygen atoms.

Mechanism of Action

The mechanism of action of DBD is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. DBD has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of proteins. The inhibition of these enzymes and proteins may contribute to the anticancer, antiviral, and antibacterial properties of DBD.
Biochemical and physiological effects:
DBD has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBD can induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. In vivo studies have shown that DBD can inhibit the growth of tumors in mice and reduce the viral load in mice infected with hepatitis C virus. DBD has also been found to have low toxicity in animal studies, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

DBD has several advantages and limitations for lab experiments. One advantage is its low toxicity, which allows for higher concentrations to be used in experiments. Another advantage is its stability, which allows for long-term storage. However, DBD has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of DBD is complex and requires several steps, which can make it difficult to produce large quantities of the compound.

Future Directions

There are several future directions for the research of DBD. One direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Another direction is to study its mechanism of action in more detail, which may lead to the development of more potent derivatives. Additionally, the synthesis of DBD could be improved to increase the yield and purity of the compound. Overall, DBD has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

DBD can be synthesized through a multi-step reaction process involving the starting materials, 2-bromo-3-(1,1-dioxido-1-benzothien-3-yl)thiophene and 1,4-dioxa-8-azaspiro[4.5]decane. The reaction involves the formation of a spirocyclic intermediate, which is then treated with a base to form the final product, DBD. The yield of the reaction is around 40-50% and the purity of the product can be improved through recrystallization.

Scientific Research Applications

DBD has shown promising results in various scientific research applications. It has been found to have anticancer, antiviral, and antibacterial properties. DBD has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. Additionally, DBD has been shown to have antibacterial activity against Gram-positive bacteria.

properties

Product Name

8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C15H17NO4S/c17-21(18)11-13(12-3-1-2-4-14(12)21)16-7-5-15(6-8-16)19-9-10-20-15/h1-4,11H,5-10H2

InChI Key

NWRLUAXVMKPZEL-UHFFFAOYSA-N

SMILES

C1CN(CCC12OCCO2)C3=CS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1CN(CCC12OCCO2)C3=CS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.